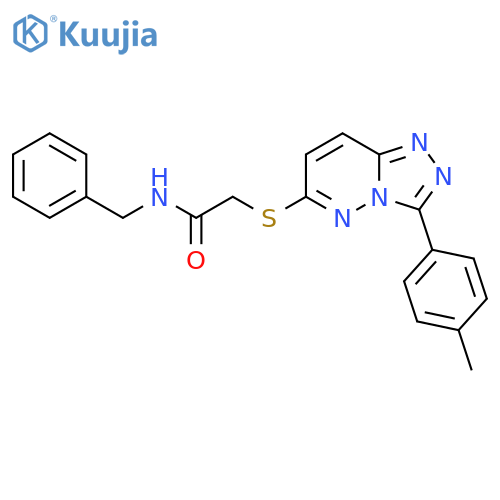

Cas no 852375-79-2 (N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

- F0676-0538

- AKOS024595365

- AB00672054-01

- N-benzyl-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide

- N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

- SR-01000135424

- N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- 852375-79-2

- SR-01000135424-1

- Acetamide, 2-[[3-(4-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-N-(phenylmethyl)-

-

- インチ: 1S/C21H19N5OS/c1-15-7-9-17(10-8-15)21-24-23-18-11-12-20(25-26(18)21)28-14-19(27)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,27)

- InChIKey: CXAMDFYRROUJKI-UHFFFAOYSA-N

- ほほえんだ: S(CC(NCC1C=CC=CC=1)=O)C1C=CC2=NN=C(C3C=CC(C)=CC=3)N2N=1

計算された属性

- せいみつぶんしりょう: 389.13103142g/mol

- どういたいしつりょう: 389.13103142g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 97.5Ų

じっけんとくせい

- 密度みつど: 1.31±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 14.12±0.46(Predicted)

N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0676-0538-10μmol |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0676-0538-1mg |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0676-0538-5μmol |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0676-0538-10mg |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0676-0538-15mg |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0676-0538-2mg |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0676-0538-20μmol |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0676-0538-2μmol |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0676-0538-4mg |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0676-0538-25mg |

N-benzyl-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

852375-79-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報

Introduction to N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 852375-79-2)

N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 852375-79-2, represents a novel molecular entity with a complex structure that combines various pharmacophoric elements. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in drug discovery and development.

The molecular framework of N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide includes a benzyl group, a sulfanyl-substituted triazolobipyridazine core, and an acetamide moiety. These structural components are strategically positioned to interact with biological targets in unique ways. The benzyl group can serve as a lipophilic anchor, enhancing the compound's solubility and membrane permeability, while the sulfanyl group introduces potential hydrogen bonding capabilities. The triazolobipyridazine core is particularly noteworthy, as it has been identified in several bioactive molecules and may contribute to the compound's binding affinity to specific enzymes or receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies have shown that the sulfanyl group in N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide can form critical interactions with polar residues in protein active sites. This suggests that the compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways or signal transduction cascades. Furthermore, the presence of the 1,2,4triazole ring system is known to enhance binding affinity due to its ability to engage in multiple hydrogen bonds and π-stacking interactions.

In the context of drug discovery, the synthesis of derivatives of N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide represents an exciting avenue for developing new therapeutic agents. By modifying the substituents on the benzyl group or exploring alternative sulfanyl derivatives, researchers can fine-tune the pharmacological properties of the compound. For instance, replacing the methylphenyl ring with other aromatic systems could alter the electronic distribution and binding characteristics of the molecule.

The acetamide moiety in this compound also plays a crucial role in its biological activity. Acetamides are known to be bioisosteres of amides and can often serve as pharmacophores in drug molecules. They can participate in hydrogen bonding interactions and contribute to the overall shape and polarity of the molecule. In particular, the acetamide group in N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide may interact with nucleophilic residues in target proteins or enzymes.

Current research efforts are focused on understanding how structural modifications can influence the biological activity of this compound. High-throughput screening (HTS) campaigns have been conducted to identify lead compounds derived from related scaffolds. These studies have revealed several promising hits that exhibit similar structural features but with varying degrees of efficacy. The use of machine learning algorithms has further accelerated this process by predicting potential bioactive analogs based on large datasets of known active compounds.

The synthesis of N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct key intermediates efficiently. Additionally

852375-79-2 (N-benzyl-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide) 関連製品

- 13324-83-9(2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one)

- 1803687-43-5(2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid)

- 588-47-6(N-(2-methylpropyl)aniline)

- 1873171-84-6(3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol)

- 2763912-40-7(2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)

- 2092804-11-8(1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol)

- 642958-06-3(1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea)

- 2411255-00-8(2-chloro-N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide)

- 885277-05-4(2-Azepan-1-ylisonicotinic Acid)

- 1249886-02-9(2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide)